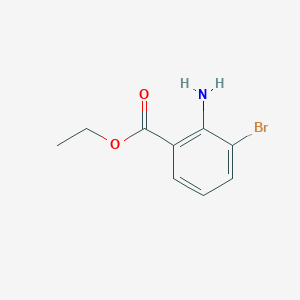

Ethyl 2-amino-3-bromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

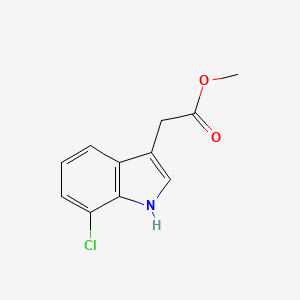

Ethyl 2-amino-3-bromobenzoate is a chemical compound that is part of the aminobenzoate family. It is characterized by the presence of an amino group and a bromine atom on a benzene ring that is also esterified with an ethyl group. The compound's properties and reactivity are influenced by the presence of these functional groups, which also determine its potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-aminobenzoate has been synthesized and its thermal properties studied, providing insights into its formation and stability . Another study describes the synthesis of ethyl 3,5-dibromobenzoate from ethyl 4-amino-3,5-dibromobenzoate through diazotization and reductive deamination, which could be analogous to the synthesis of this compound . Additionally, the synthesis of various benzothiazole and indole derivatives from ethyl bromocyanoacetate suggests potential pathways for the synthesis of brominated benzoates .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on similar compounds. For example, ethyl 2-aminobenzoate has been shown to present an intramolecular hydrogen bond, which is confirmed through topological analyses of the electron density . This intramolecular interaction could also be present in this compound, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

The reactivity of this compound can be deduced from reactions involving similar structures. The bromine atom makes it a potential candidate for further functionalization through palladium-catalyzed cross-coupling reactions . The amino group could also participate in various transformations, such as the formation of fused heterocycles, as demonstrated in the synthesis of different aminopyranones and pyrimidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be compared with those of related compounds. The calorimetric experiments on ethyl 2-aminobenzoate provide data on the standard molar enthalpies of formation, both in the gaseous and liquid phases, as well as the standard molar enthalpies of vaporization . These properties are crucial for understanding the stability and reactivity of the compound under different conditions. The synthesis of ethyl 3,5-dibromobenzoate with a high yield under optimized conditions also highlights the importance of reaction parameters in determining the efficiency of the synthesis process .

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications Ethyl 2-amino-3-bromobenzoate serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. A notable application involves its role in synthesizing triazole derivatives, such as the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through reactions with other chemical agents. These triazole derivatives have diverse potential applications in medicinal chemistry and material science (Pokhodylo & Obushak, 2019).

Thermodynamic Properties Research on this compound and its derivatives has extended into understanding their thermodynamic properties, such as molar enthalpies of formation and vaporization. These studies are crucial for applications in material sciences, providing insights into the stability and reactivity of these compounds under various conditions (Ledo et al., 2019).

Catalysis and Reaction Studies this compound also finds use in catalysis and organic synthesis, demonstrating its versatility as a building block in creating complex molecules. For instance, it has been involved in catalyst-free P-C coupling reactions, highlighting its potential in creating phosphinoylbenzoic acids and their derivatives, which are valuable for further chemical transformations (Jablonkai & Keglevich, 2015).

Biological Applications In the field of bioactive molecules, derivatives of this compound have been synthesized for various biological activities, including as insect repellents. Such research underscores the compound's potential in contributing to the development of new, effective bioactive agents (Toche et al., 2007).

Pharmacological Interest Further, its derivatives, such as ITH4012, have shown promise in pharmacological research, offering neuroprotective properties and acting as acetylcholinesterase inhibitors. This highlights the compound's relevance in the development of therapeutic agents for neurodegenerative diseases (Orozco et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 2-amino-3-bromobenzoate, also known as Benzoic acid, 2-amino-3-bromo-, methyl ester , is a biochemical reagent It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through electrophilic substitution . This is a common reaction in aromatic compounds like this compound, where an electrophile replaces a hydrogen atom in the aromatic system .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar, can influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Its solubility, which can impact bioavailability, is reported to be moderately soluble . This suggests that the compound may have reasonable absorption and distribution characteristics.

Result of Action

It’s known that similar compounds can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence a wide range of cellular processes.

Propiedades

IUPAC Name |

ethyl 2-amino-3-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSHUVIRFCGOPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)

![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)